Mass Shift and Spectral Resolution: +3 Da Net Mass Shift Eliminates Endogenous Interference Relative to Singly Labeled Analogs
6-Oxopurine-13C,15N2 provides a net mass shift of +3 Da relative to unlabeled hypoxanthine (m/z 137 → m/z 140 in positive ion mode), which exceeds the natural isotopic contribution of endogenous hypoxanthine isotopologues (M+1 and M+2) in biological matrices . In contrast, singly ¹³C-labeled hypoxanthine (e.g., [¹³C]-hypoxanthine) provides only a +1 Da mass shift, which can overlap with the natural M+1 isotopic abundance of unlabeled hypoxanthine (approximately 5-6% of the monoisotopic peak in biological samples containing carbon), leading to quantification bias and reduced signal-to-noise ratios at low analyte concentrations [1].
| Evidence Dimension | Net Mass Shift in Mass Spectrometry |
|---|---|
| Target Compound Data | +3 Da (m/z shift from 137 to 140) |
| Comparator Or Baseline | [¹³C]-hypoxanthine: +1 Da; Hypoxanthine-d2: +2 Da; Hypoxanthine-13C,15N₂: +3 Da |
| Quantified Difference | Target compound provides 3× greater mass separation from unlabeled analyte versus [¹³C]-hypoxanthine; +1 Da additional separation versus deuterated analogs |
| Conditions | Positive ion mode electrospray ionization (ESI+) LC-MS/MS |
Why This Matters
This +3 Da mass shift ensures complete baseline resolution from endogenous hypoxanthine isotopologues, enabling accurate quantification at low nanomolar concentrations in complex biological matrices where singly labeled internal standards would suffer from spectral interference.
- [1] Ciccimaro, E., Blair, I.A. Stable-isotope dilution LC-MS for quantitative biomarker analysis. Bioanalysis. 2010; 2(2): 311-341. View Source
